1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid
Overview
Description
1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a nitro group and a carboxylic acid group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar compounds to 1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid include other pyrazole derivatives such as:
3-nitro-1H-pyrazole: Lacks the carboxylic acid group, making it less versatile in certain reactions.
1-methyl-3-nitro-1H-pyrazole: Contains a methyl group instead of a carboxylic acid group, affecting its solubility and reactivity.
1-[(3-amino-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid: Features an amino group instead of a nitro group, altering its chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability for various applications.
Properties
IUPAC Name |
1-[(3-nitropyrazol-1-yl)methyl]pyrazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O4/c14-8(15)6-3-9-12(4-6)5-11-2-1-7(10-11)13(16)17/h1-4H,5H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTSGGZAVSKGHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CN2C=C(C=N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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